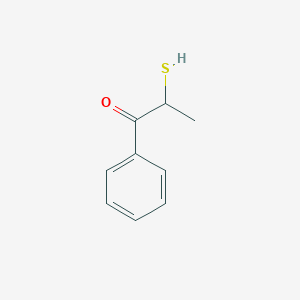

1-Phenyl-2-sulfanylpropan-1-one

Description

1-Phenyl-2-sulfanylpropan-1-one is a ketone derivative featuring a phenyl group at the C1 position and a sulfanyl (-SH) substituent at C2. For example, 1-(phenylsulfonyl)pentan-2-one (C₁₁H₁₄O₃S) shares a phenylsulfonyl motif but differs in chain length and functional group oxidation state .

Properties

IUPAC Name |

1-phenyl-2-sulfanylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIGYCAYMJIXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498974 | |

| Record name | 1-Phenyl-2-sulfanylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13792-77-3 | |

| Record name | 1-Phenyl-2-sulfanylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-sulfanylpropan-1-one can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-sulfanylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can yield 1-phenyl-2-propanol using reducing agents like sodium borohydride.

Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: 1-Phenyl-2-propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Phenyl-2-sulfanylpropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-sulfanylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the phenyl group contributes to the compound’s stability and interaction with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-Phenyl-2-sulfanylpropan-1-one and related compounds:

Key Structural and Functional Differences

Sulfanyl vs. Sulfonyl Groups :

- The sulfanyl (-SH) group in this compound is more nucleophilic and acidic (pKa ~10) compared to the sulfonyl (-SO₂-) group in 1-(phenylsulfonyl)pentan-2-one, which is electron-withdrawing and stabilizes adjacent negative charges .

- Sulfanyl derivatives participate in redox reactions (e.g., disulfide formation), while sulfonyl groups are typically inert under similar conditions .

Aromatic vs.

Chain Length and Branching :

- 1-(4-Ethylphenyl)-2-methylpropan-1-one features a branched alkyl chain, increasing steric hindrance and reducing reactivity at the ketone compared to linear-chain analogs like this compound .

Detailed Research Findings

Spectroscopic and Physical Properties

- Infrared (IR) data for 1-(phenylsulfonyl)pentan-2-one show strong absorption at 1720 cm⁻¹ (C=O stretch) and 1142 cm⁻¹ (S=O stretch), whereas sulfanyl analogs would exhibit S-H stretches near 2550 cm⁻¹ .

- The melting point of 1-(phenylsulfonyl)pentan-2-one (54–55°C) reflects its crystalline nature due to polar sulfonyl groups, while sulfanyl derivatives are expected to be liquids or low-melting solids due to reduced polarity .

Biological Activity

1-Phenyl-2-sulfanylpropan-1-one, also known as phenylthioacetone, is an organic compound notable for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₀OS

- CAS Number : 13792-77-3

- Structure : The compound features a phenyl group attached to a sulfanyl group and a propanone moiety, which contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Redox Reactions : The sulfanyl group can participate in redox reactions, influencing the compound's reactivity and interactions with biological molecules.

- Enzyme Interaction : It has been shown to interact with various enzymes, potentially acting as an inhibitor or activator, which can lead to significant changes in metabolic pathways .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties , which are essential for protecting cells from oxidative stress. This activity is primarily attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways.

Cytotoxic Effects

In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. Studies indicate that it can induce apoptosis (programmed cell death) in these cells, making it a candidate for further investigation in cancer therapeutics .

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multiple bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Cytotoxicity Assessment

In a laboratory setting, researchers assessed the cytotoxicity of this compound using MTT assays on human cancer cell lines. The results showed that at concentrations of 50 µM and above, there was a marked decrease in cell viability, indicating its potential as an anticancer agent .

Applications in Research and Industry

This compound serves multiple roles in scientific research:

| Field | Application |

|---|---|

| Chemistry | Intermediate in the synthesis of pharmaceuticals and agrochemicals |

| Biology | Investigated for antimicrobial and antioxidant properties |

| Medicine | Potential therapeutic applications; precursor in drug synthesis |

| Industry | Used in the production of fine chemicals and as a building block in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.